5-Bromo-2-cyano-4-nitrobenzoic acid
Description
5-Bromo-2-cyano-4-nitrobenzoic acid is a substituted benzoic acid derivative featuring bromine, cyano, and nitro functional groups at positions 5, 2, and 4, respectively.
Properties
IUPAC Name |
5-bromo-2-cyano-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O4/c9-6-2-5(8(12)13)4(3-10)1-7(6)11(14)15/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHFAOSRXCPMHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Br)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyano-4-nitrobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 2-cyano-4-nitrobenzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane, with the temperature carefully regulated to avoid side reactions.
Industrial Production Methods: Industrial production of 5-Bromo-2-cyano-4-nitrobenzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-cyano-4-nitrobenzoic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Reduction Products: Amino derivatives of the original compound.
Oxidation Products: Carboxylic acid derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-2-cyano-4-nitrobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities, including antimicrobial and anticancer properties. The presence of multiple functional groups allows for diverse chemical modifications, leading to compounds with varied biological activities.
Industry: In the materials science field, 5-Bromo-2-cyano-4-nitrobenzoic acid is used in the development of advanced materials, such as polymers and liquid crystals. Its unique structural features contribute to the desired properties of these materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyano-4-nitrobenzoic acid and its derivatives depends on the specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 5-bromo-2-cyano-4-nitrobenzoic acid with key analogs identified in the evidence:
Key Observations:
Substituent Positions and Electronic Effects: The cyano group at position 2 in the target compound is strongly electron-withdrawing, increasing acidity compared to analogs with methyl groups (e.g., 5-bromo-2-methyl-3-nitrobenzoic acid) . The nitro group at position 4 (vs.
Molecular Weight and Solubility: The target’s molecular weight (~257.01) is intermediate between 5-bromo-2-nitrobenzoic acid (246.01) and 5-bromo-2-methyl-3-nitrobenzoic acid (262.04). The cyano group reduces hydrophilicity compared to carboxylic acid derivatives like (4-bromo-2-nitrophenyl)acetic acid .
Physicochemical Properties and Reactivity
Acidity:
- The combined electron-withdrawing effects of Br, CN, and NO₂ groups in the target compound likely result in a lower pKa (higher acidity) than methyl-substituted analogs. For comparison, nitrobenzoic acids typically exhibit pKa values 1–2 units lower than unsubstituted benzoic acid.
Reactivity:
- Cyano Group: The CN group may serve as a precursor for further functionalization (e.g., hydrolysis to amides or reduction to amines), distinguishing it from methyl or halogenated analogs .
- Nitro Group Position : A nitro group at position 4 (meta to the carboxylic acid) could influence regioselectivity in reactions like halogenation or sulfonation compared to nitro at position 2 or 3.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
